molecular formula C23H19N5O2S B3504525 2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide CAS No. 5811-39-2

2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide

Cat. No.: B3504525
CAS No.: 5811-39-2
M. Wt: 429.5 g/mol
InChI Key: MJVVAQOTMAGCJS-UHFFFAOYSA-N
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Description

2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions to form the benzimidazole ring . The methoxy group is introduced via methylation reactions using methyl iodide or dimethyl sulfate.

The next step involves the formation of the imidazo[1,2-a]pyridine moiety, which can be synthesized through cyclization reactions involving appropriate precursors such as 2-aminopyridine and aldehydes . The final step is the coupling of the two moieties via a sulfanyl linkage, which can be achieved using thiolating agents like thiourea or thioglycolic acid under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Tin(II) chloride, iron powder

    Nucleophiles: Sodium hydride, alkyl halides

Major Products

    Sulfoxides and Sulfones: Formed from oxidation of the sulfanyl group

    Amines: Formed from reduction of nitro groups

    Substituted Derivatives: Formed from nucleophilic substitution reactions

Mechanism of Action

The mechanism of action of 2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole and imidazo[1,2-a]pyridine moieties are known to bind to active sites of enzymes, inhibiting their activity . This compound may also interact with DNA and RNA, affecting gene expression and protein synthesis .

Properties

IUPAC Name

2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O2S/c1-30-16-10-11-17-18(13-16)25-23(24-17)31-14-20(29)27-22-21(15-7-3-2-4-8-15)26-19-9-5-6-12-28(19)22/h2-13H,14H2,1H3,(H,24,25)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJVVAQOTMAGCJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=C(N=C4N3C=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30973692
Record name 2-[(6-Methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30973692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5811-39-2
Record name 2-[(6-Methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30973692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide
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2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide
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2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide

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